Kinafluorenone
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Overview
Description
Kinafluorenone is a natural product found in Streptomyces murayamaensis with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Kinafluorenone, a molecule of significant interest in the field of medicinal chemistry, has been the subject of various synthetic and structural studies. Researchers Woo et al. (2010) detailed a 12-step enantioselective synthetic route for the anticancer agent kinamycin F, a relative of kinafluorenone, highlighting a sequence for constructing the diazonapthoquinone function, a core component of kinafluorenone's structure. This sequence includes a fluoride-mediated coupling, palladium-mediated cyclization, and diazo-transfer to introduce the diazo function, pivotal for the molecule's bioactivity (Woo et al., 2010). Similarly, Qabaja and Jones (2000) explored intramolecular palladium-mediated arylation approaches for synthesizing benzo[b]fluorenes, a scaffold to which kinafluorenone belongs. Their work provided efficient synthetic routes to kinafluorenone, offering alternatives to traditional methods and insights into the molecule's complex structure (Qabaja & Jones, 2000).
Potential in Antitumor Activity
The unique structural features of kinafluorenone are believed to contribute to its potential as an anticancer agent. The kinamycins, a group of compounds including kinafluorenone, are known for their potent antiproliferative and antimicrobial properties. Herzon and Woo (2012) provided a comprehensive survey of the kinamycins and lomaiviticins, emphasizing their unique diazotetrahydrobenzo[b]fluorene structure and potential in forming reactive intermediates, which may be pivotal in their bioactivity (Herzon & Woo, 2012).
Antibacterial Activities
In addition to its potential in cancer therapy, kinafluorenone has also been associated with antibacterial properties. A study on Alphonsea cylindrica barks, which led to the isolation of kinafluorenone-related alkaloids, revealed that certain derivatives exhibited significant antibacterial activity, underscoring the compound's potential in treating bacterial infections (Talip et al., 2017).
properties
Product Name |
Kinafluorenone |
---|---|
Molecular Formula |
C19H14O5 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
4,5,10-trihydroxy-9-methoxy-2-methylbenzo[b]fluoren-11-one |
InChI |
InChI=1S/C19H14O5/c1-8-6-10-13(11(20)7-8)15-16(18(10)22)19(23)14-9(17(15)21)4-3-5-12(14)24-2/h3-7,20-21,23H,1-2H3 |
InChI Key |
LRSIBJHMUMKLSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C3=C(C4=C(C(=CC=C4)OC)C(=C3C2=O)O)O |
synonyms |
kinafluorenone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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